molecular formula C20H21N3O2 B2878250 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide CAS No. 1203312-12-2

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide

Cat. No.: B2878250
CAS No.: 1203312-12-2
M. Wt: 335.407
InChI Key: WDCLWPVLUKHYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide is a chemical compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are frequently investigated for their potential as bioactive molecules, particularly in the development of enzyme inhibitors. For instance, structurally related pyrazole sulfonamide compounds have been identified as potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory responses . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), thereby potentiating its anti-inflammatory and analgesic effects at the site of inflammation . The specific substitution pattern on the pyrazole ring, such as the 1-isopropyl and 3-methyl groups found in this compound, is often critical for biological activity, as these groups can influence binding affinity and metabolic stability . Researchers can utilize this reagent as a key synthetic intermediate or as a pharmacological tool compound to explore structure-activity relationships (SAR) within this chemotype, to develop novel probes for biological targets, or to study inflammatory pathways. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14(2)23-19(12-15(3)22-23)21-20(24)16-8-7-11-18(13-16)25-17-9-5-4-6-10-17/h4-14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCLWPVLUKHYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then substituted with isopropyl and methyl groups using appropriate alkylating agents.

    Coupling with Phenoxybenzamide: The final step involves coupling the substituted pyrazole with phenoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Pyrazole Substituent Variations

A series of analogs (compounds 30–34 ) in share the 7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine core but differ in the pyrazole substituents. Key comparisons include:

Compound ID Pyrazole Substituent Key Structural Feature
30 1-Methyl-3-(trifluoromethyl) Enhanced lipophilicity due to CF₃ group
31 1-Ethyl-3-methyl Reduced steric bulk compared to isopropyl
Target 1-Isopropyl-3-methyl Balanced lipophilicity and steric hindrance
33 1-tert-Butyl-3-methyl Increased steric bulk, potential metabolic stability

Implications :

  • Trifluoromethyl substitution (30) may enhance metabolic resistance but could reduce solubility .

Functional Group Modifications: Benzamide vs. Carbamate

describes N,N-dimethyl carbamate analogs (e.g., (1-isopropyl-3-methyl-1H-pyrazol-5-yl)-N,N-dimethyl carbamate), replacing the benzamide with a carbamate group.

Property Target (Benzamide) Carbamate Analog ()
Hydrogen Bonding Stronger (amide NH, carbonyl O) Weaker (carbamate lacks NH donor)
Toxicity Likely lower (benzamide common in drugs) Potential toxicity concerns (carbamate hydrolysis)
Metabolic Stability Moderate (amide hydrolysis) Higher (carbamate resistance)

Implications :

  • The benzamide group in the target compound likely improves target engagement via hydrogen bonding compared to carbamates.

Benzamide Ring Substitutions

Antimicrobial Benzamide Derivatives ()

Compounds 4a and 4f in feature benzamide cores with substituents affecting antimicrobial activity:

Compound Benzamide Substitution MIC (μg/mL)
4a 4-Benzylidene (S. pyogenes) 25
4f 4-(4-Fluorobenzylidene) 100 (C. albicans, A. niger)
Target 3-Phenoxy Not reported

Implications :

  • The 3-phenoxy group in the target compound may reduce antimicrobial activity compared to benzylidene-substituted analogs but could enhance selectivity for non-microbial targets.
Hydroxy-Methyl Substitution ()

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide () replaces the phenoxy group with 2-hydroxy-3-methyl:

Property Target (3-Phenoxy) Hydroxy-Methyl Analog ()
Solubility Lower (lipophilic phenoxy) Higher (polar hydroxy group)
Hydrogen Bonding Moderate (phenoxy O) Stronger (hydroxy OH donor)

Implications :

  • The hydroxy-methyl substitution improves solubility but may alter target specificity due to enhanced hydrogen bonding.

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is recognized for its diverse biological activities. The structure can be represented as follows:

N 1 isopropyl 3 methyl 1H pyrazol 5 yl 3 phenoxybenzamide\text{N 1 isopropyl 3 methyl 1H pyrazol 5 yl 3 phenoxybenzamide}

This compound belongs to a class of 3,5-disubstituted pyrazoles known for their inhibitory effects on checkpoint kinase 1 (Chk1), which plays a crucial role in DNA damage response and cell cycle regulation.

Chk1 Inhibition:
this compound acts primarily as a Chk1 inhibitor. Chk1 is a serine/threonine kinase that is activated in response to DNA damage. Inhibition of Chk1 can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapeutic agents. This mechanism underlies its potential application in cancer treatment, particularly for tumors with high levels of DNA damage or those that exhibit resistance to conventional therapies .

Anticancer Properties

Research indicates that compounds similar to this compound show promising anticancer activity. The inhibition of Chk1 can enhance the efficacy of DNA-damaging agents like cisplatin and doxorubicin. Studies have demonstrated that this compound can sensitize various cancer cell lines to these agents, leading to increased apoptosis and reduced tumor growth .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives:

  • In Vitro Studies:
    In vitro experiments using human cancer cell lines have shown that this compound significantly reduces cell viability when combined with DNA-damaging agents. The combination treatment resulted in enhanced apoptosis compared to either treatment alone.
  • Animal Models:
    Preclinical studies in mouse models have indicated that administration of this compound alongside standard chemotherapy leads to a marked decrease in tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity Effect Reference
Chk1 InhibitionEnhanced sensitivity to chemotherapy
Antitumor ActivityReduced tumor growth
Apoptosis InductionIncreased apoptotic cell death

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.